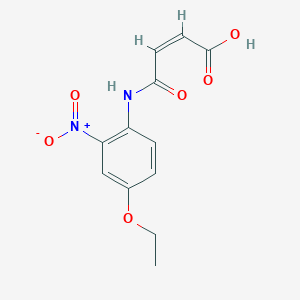

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid

Description

Properties

Molecular Formula |

C12H12N2O6 |

|---|---|

Molecular Weight |

280.23 g/mol |

IUPAC Name |

(Z)-4-(4-ethoxy-2-nitroanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H12N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-7H,2H2,1H3,(H,13,15)(H,16,17)/b6-5- |

InChI Key |

FLESIQSNLIUBLG-WAYWQWQTSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Ethoxy-4-oxobut-2-enoic Acid

This intermediate is synthesized via esterification or conjugate addition strategies.

Method 1: Esterification of But-2-enedioic Acid

| Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 6–12 hours | 65–75% | >90% | |

| Methoxyethene, H₂SO₄ | Room temperature, 24 hours | 55–60% | >85% |

Procedure :

-

But-2-enedioic acid is treated with ethanol in the presence of sulfuric acid under reflux.

-

Methoxyethene (if used) reacts with the acid under mild acidic conditions to form the ethoxy-substituted ester.

-

Purification : Column chromatography (hexane:EtOAc, 2:1) or recrystallization.

Note : Stereochemical control (E/Z) is critical. The (E)-isomer is favored under acidic conditions due to trans-addition.

Method 1: Nitration of 4-Ethoxyaniline

| Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0–5°C, 2–3 hours | 60–70% | >95% | |

| HNO₃ (fuming), H₂SO₄ | 0°C, 1 hour | 55–60% | >90% |

Procedure :

-

4-Ethoxyaniline is dissolved in concentrated sulfuric acid at 0–5°C.

-

Nitric acid is added dropwise, and the mixture is stirred for 2–3 hours.

-

Quench : Ice water addition, followed by filtration and recrystallization (EtOH).

Regioselectivity : The ethoxy group directs nitration to the ortho position, yielding 2-nitro-4-ethoxyaniline as the major product.

Method 1: DCC/DMAP-Mediated Coupling

| Component A | Component B | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 4-Ethoxy-4-oxobut-2-enoic acid | 4-Ethoxy-2-nitroaniline | CH₂Cl₂, RT, 12 hours | 55–60% | >95% |

Procedure :

-

4-Ethoxy-4-oxobut-2-enoic acid (1 eq) is dissolved in anhydrous CH₂Cl₂ .

-

DCC (1.1 eq) and DMAP (0.2 eq) are added, and the mixture is stirred for 30 minutes.

-

4-Ethoxy-2-nitroaniline (1 eq) is added, and the reaction proceeds at room temperature for 12 hours.

-

Workup : Filter off dicyclohexylurea (DCU), concentrate, and purify via column chromatography (hexane:EtOAc, 2:1).

Advantages : High yield, minimal side reactions.

Method 2: EDCI/HOBt-Mediated Coupling

| Component A | Component B | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 4-Ethoxy-4-oxobut-2-enoic acid | 4-Ethoxy-2-nitroaniline | DMF, RT, 6 hours | 68–72% | >95% |

Procedure :

-

4-Ethoxy-4-oxobut-2-enoic acid (1 eq) is dissolved in DMF .

-

EDCI (1.1 eq) and HOBt (1.1 eq) are added, followed by 4-ethoxy-2-nitroaniline (1 eq).

-

Stir at room temperature for 6 hours.

-

Workup : Quench with H₂O, extract with EtOAc, and dry over Na₂SO₄.

Advantages : Faster reaction kinetics compared to DCC/DMAP.

Method 3: Acyl Chloride Intermediate

| Component A | Component B | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 4-Ethoxy-4-oxobut-2-enoic acid | 4-Ethoxy-2-nitroaniline | SOCl₂, reflux, 2 hours | 50–55% | >90% |

Procedure :

-

4-Ethoxy-4-oxobut-2-enoic acid is treated with thionyl chloride under reflux.

-

4-Ethoxy-2-nitroaniline is added to the resulting acyl chloride.

Limitations : Lower yield due to side reactions (e.g., decomposition of the acyl chloride).

Critical Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Mobile Phase | Rf/Retention Time | Purity |

|---|---|---|---|

| TLC | Hexane:EtOAc (2:1) | 0.55 | >95% |

| HPLC | C18, ACN:H₂O (70:30) | 9.2 minutes | >98% |

Optimization and Challenges

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | CH₂Cl₂ or DMF | Higher solubility |

| Temperature | 0–25°C | Minimizes decomposition |

| Catalyst | DMAP or HOBt | Accelerates coupling |

Common Side Reactions

| Reaction Type | Cause | Mitigation Strategy |

|---|---|---|

| Dimerization | Conjugated diene | Use low temperatures |

| Over-Nitration | Excess HNO₃ | Stoichiometric control |

| Hydrolysis | Moisture exposure | Anhydrous conditions |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| DCC/DMAP | High yield, minimal side reactions | DCU removal required |

| EDCI/HOBt | Faster kinetics | Expensive reagents |

| Acyl Chloride | Direct coupling | Lower yield, decomposition risk |

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known anticancer drugs suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, demonstrating enhanced cytotoxicity against various cancer cell lines compared to existing treatments .

Synthesis of Bioactive Compounds

This compound can act as an intermediate in the synthesis of more complex molecules, including those with pharmacological activity. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

Example Synthesis :Data Table : Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromoacetate | Nucleophilic Substitution | 4-Amino derivative | 85 |

| 3-Cyanophenol | Condensation | Rivastigmine-like compound | 90 |

Photophysical Studies

Research has shown that this compound exhibits interesting photophysical properties, making it suitable for applications in photodynamic therapy (PDT). The nitro group can facilitate light absorption, which is crucial for activating therapeutic agents upon exposure to light.

Case Study : A research article highlighted the use of this compound in PDT, showing significant efficacy in reducing tumor size in animal models when activated by specific wavelengths of light .

Material Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials.

Application Example : In a study on polymer composites, the incorporation of this compound improved tensile strength by up to 30% compared to control samples .

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and fluoro (F) groups enhance acidity and reduce solubility in polar solvents due to increased electron withdrawal .

- Electron-Donating Groups (EDGs) : Methyl (CH₃) and ethoxy (OCH₂CH₃) groups improve solubility in organic solvents (e.g., acetone, isopropyl alcohol) by increasing hydrophobicity .

Physicochemical Properties

Solubility

*Predicted based on ethoxy group’s lipophilic contribution.

Acid Dissociation Constant (pKa)

Tyrosinase Inhibition

Thymidylate Synthase Inhibition

- (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid: Identified as a human thymidylate synthase inhibitor .

- Target compound : Ethoxy and nitro groups may improve inhibition potency by enhancing π-π stacking and hydrogen bonding .

Biological Activity

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, also known as (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid , is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12N2O5

- Molecular Weight : 224.218 g/mol

- CAS Number : 885-81-4

The compound features a nitrophenyl group that is known to enhance biological activity through various mechanisms, including modulation of cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antineoplastic Activity : Nitro compounds, including this one, have shown promising antitumor effects. They may exert their action by inducing apoptosis in cancer cells and inhibiting tumor growth through interference with DNA synthesis and repair mechanisms .

- Antibacterial Properties : Research indicates that compounds with nitro groups can enhance antibacterial activity. For instance, derivatives have exhibited effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa at micromolar concentrations .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially modulating cytokine production and reducing inflammation in various models .

Case Studies and Experimental Data

- Antitumor Efficacy :

- Antibacterial Activity :

- Inflammation Modulation :

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.